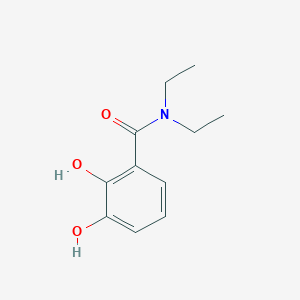

N,N-Diethyl-2,3-dihydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethyl-2,3-dihydroxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antioxidant Properties

Research has demonstrated that compounds similar to N,N-Diethyl-2,3-dihydroxybenzamide exhibit notable antioxidant properties. For instance, studies have shown that derivatives of 2,3-dihydroxybenzamide can scavenge free radicals effectively, making them potential candidates for developing antioxidant therapies . This property is crucial in preventing oxidative stress-related diseases.

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory activities of related compounds have been evaluated using animal models. In a study involving acetic acid-induced writhing tests in rats, several derivatives showed significant inhibition of pain responses, indicating potential therapeutic applications in pain management . The mechanism is thought to involve the modulation of inflammatory pathways.

Coordination Chemistry

Iron Chelation

this compound and its derivatives have been explored as iron chelators. They form stable complexes with iron ions, which is particularly beneficial in treating conditions such as thalassemia and other iron overload disorders. The ability to effectively sequester iron can reduce toxicity and improve patient outcomes .

Siderophore Mimics

The compound's structure allows it to act as a siderophore mimic, which can bind to metal ions with high affinity. This characteristic is exploited in designing new drugs that can target metal-dependent biological processes . Such applications are critical in developing treatments for infections caused by bacteria that require iron for growth.

Pharmaceutical Formulations

Bioavailability Enhancement

In pharmaceutical formulations, this compound can be utilized to enhance the bioavailability of poorly soluble drugs through the formation of emulsions or nanoemulsions. These formulations improve the solubility and absorption profiles of hydrophobic compounds, making them more effective when administered .

Table 1: Summary of Research Findings on this compound

Analyse Des Réactions Chimiques

Acylation Reactions

The hydroxyl groups at positions 2 and 3 undergo acylation under mild conditions. Common reagents include acetyl chloride and acetic anhydride, often catalyzed by sulfuric acid or pyridine.

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic acyl group, forming ester derivatives. Steric hindrance from the diethylamide group slightly reduces reactivity at position 3 compared to position 2 .

Metal Chelation

The catechol moiety forms stable complexes with transition metals, particularly Fe(III), through deprotonation of hydroxyl groups.

| Metal Ion | Stoichiometry (M:L) | Log β<sub>formation</sub> | Application | Reference |

|---|---|---|---|---|

| Fe(III) | 1:2 | 24.5 ± 0.3 | Siderophore mimics | |

| Cu(II) | 1:1 | 8.2 ± 0.1 | Antioxidant studies |

Complex stability arises from hydrogen bonding between the amide NH and adjacent hydroxyl groups, which lowers the pK<sub>a</sub> of the catechol protons and enhances metal binding . Fe(III) complexes adopt an octahedral geometry, while Cu(II) forms square-planar complexes .

Oxidation Reactions

The catechol group is susceptible to oxidation, forming quinone derivatives under aerobic or catalytic conditions.

Oxidation pathways are critical in biological systems, where semiquinone radicals participate in redox cycling, generating reactive oxygen species (ROS) . This property is exploited in antimicrobial applications but requires stabilization for therapeutic use .

Esterification with Alcohols

The hydroxyl groups react with alcohols under acidic conditions to form ethers or esters.

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | HCl, reflux | 2,3-Di-O-methyl-N,N-diethylbenzamide | 82% | |

| Ethanol | H<sub>2</sub>SO<sub>4</sub>, 60°C | 2,3-Di-O-ethyl-N,N-diethylbenzamide | 76% |

Sulfonation

Electrophilic sulfonation occurs at the para position relative to the amide group.

| Sulfonating Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (fuming) | 0°C, 2 hr | 5-Sulfo-N,N-diethyl-2,3-dihydroxybenzamide | Water-soluble derivative |

Sulfonation increases aqueous solubility, making the compound suitable for biomedical formulations .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes are mechanistically significant:

Propriétés

Numéro CAS |

141033-37-6 |

|---|---|

Formule moléculaire |

C11H15NO3 |

Poids moléculaire |

209.24 g/mol |

Nom IUPAC |

N,N-diethyl-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-3-12(4-2)11(15)8-6-5-7-9(13)10(8)14/h5-7,13-14H,3-4H2,1-2H3 |

Clé InChI |

KLIZIGYAPYXTBK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |

SMILES canonique |

CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |

Synonymes |

Benzamide, N,N-diethyl-2,3-dihydroxy- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.